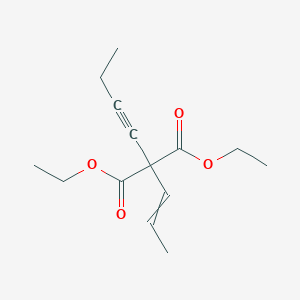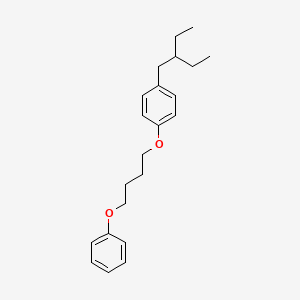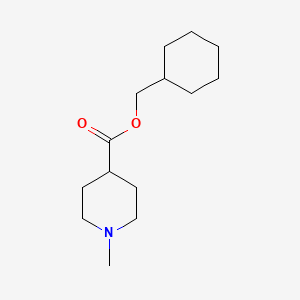
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with appropriate alkynyl and alkenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the malonate, followed by the addition of the halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of fully saturated esters.
Substitution: Formation of amides or esters with different alkyl groups.
Aplicaciones Científicas De Investigación
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds. The presence of both alkyne and alkene groups allows for diverse reactivity and the formation of multiple products.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its specific combination of alkyne and alkene functional groups, which provide distinct reactivity patterns compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
119548-53-7 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
diethyl 2-but-1-ynyl-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C14H20O4/c1-5-9-11-14(10-6-2,12(15)17-7-3)13(16)18-8-4/h6,10H,5,7-8H2,1-4H3 |
Clave InChI |
CPXJBDQWLQKYOS-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(C=CC)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)






![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)




![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
